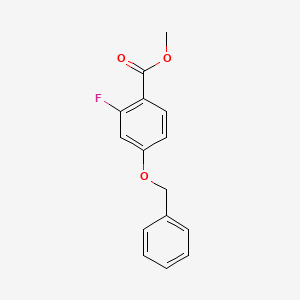

Methyl 4-benzyloxy-2-fluorobenzoate

Descripción general

Descripción

Methyl 4-benzyloxy-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a fluorine atom attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-benzyloxy-2-fluorobenzoate typically involves the esterification of 4-(benzyloxy)-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-benzyloxy-2-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 4-(Benzyloxy)-2-fluorobenzoic acid.

Reduction: 4-(Benzyloxy)-2-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 4-benzyloxy-2-fluorobenzoate is recognized for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, molecular docking studies have shown strong binding interactions with fungal proteins, suggesting its potential as an antifungal drug. The binding energy recorded during these interactions was notably high, indicating a stable complex formation .

Anticancer Properties

Research has demonstrated that derivatives of benzoates, including this compound, possess anticancer activities. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, providing a basis for further exploration in cancer therapeutics .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its reactivity and functional groups make it suitable for various synthetic pathways.

Synthesis of Complex Molecules

The compound can be utilized as a building block in the synthesis of more complex organic molecules. It has been employed in the preparation of various derivatives through reactions such as nucleophilic substitutions and coupling reactions .

Structure-Activity Relationship Studies

Due to its unique structure, this compound is often used in structure-activity relationship (SAR) studies to understand how modifications to its structure can influence biological activity. This knowledge is crucial for the design of new drugs with improved efficacy and reduced side effects .

Case Study: Antifungal Drug Development

In a recent study, this compound was subjected to molecular docking against several fungal proteins. The results indicated that the compound forms multiple hydrogen bonds with key residues, enhancing its potential as an antifungal agent . The study concluded that further optimization could lead to novel antifungal therapies.

Case Study: Cancer Cell Line Testing

Another significant investigation involved testing the cytotoxic effects of this compound on different cancer cell lines, including HL-60 and others. The findings revealed that the compound exhibited dose-dependent inhibition of cell proliferation, highlighting its potential role in cancer treatment strategies .

Mecanismo De Acción

The mechanism of action of Methyl 4-benzyloxy-2-fluorobenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The fluorine atom can also influence the compound’s reactivity and binding affinity to target molecules.

Comparación Con Compuestos Similares

Methyl 4-benzyloxy-2-fluorobenzoate can be compared with other similar compounds such as:

Methyl 4-(benzyloxy)benzoate: Lacks the fluorine atom, which can affect its reactivity and biological activity.

Methyl 4-fluorobenzoate: Lacks the benzyloxy group, which can influence its solubility and interaction with other molecules.

Methyl 4-(benzyloxy)-2-chlorobenzoate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

Actividad Biológica

Methyl 4-benzyloxy-2-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group and a fluorine atom, which are crucial for its biological activity. The molecular structure can be represented as follows:

- Molecular Formula : CHF O

- Molecular Weight : 272.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The benzyloxy group enhances lipophilicity, which may improve cell membrane permeability, while the fluorine atom can modulate electronic properties, affecting binding affinity to biological targets.

The compound has been noted for its potential in enzyme inhibition and receptor modulation, making it a candidate for further pharmacological studies .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial activity. In silico docking studies suggest that it interacts effectively with fungal proteins, specifically targeting the 4FPR protein associated with fungal diseases. The binding energy calculated during these interactions was approximately -5.00 kcal/mol, indicating a strong affinity for the target .

Anticancer Potential

The compound's structural analogs have shown anticancer properties in various cell lines, including HL-60 (human promyelocytic leukemia) cells. The mechanism appears to involve apoptosis induction through the modulation of signaling pathways linked to cell survival and proliferation .

In Silico Studies

In silico evaluations have been conducted to assess the drug-likeness and toxicity profiles of this compound. These studies utilized molecular docking techniques to predict interactions with target proteins and assess pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Binding Affinity : Strong binding interactions with specific proteins involved in fungal metabolism.

- Toxicity Predictions : Preliminary assessments indicate low toxicity levels, making it a suitable candidate for drug development .

Experimental Studies

Experimental validation of the compound's biological activity has been limited but promising. Notably, one study reported the synthesis of related compounds that demonstrated significant antifungal activity when tested against various strains. The structural modifications were aimed at enhancing efficacy while minimizing toxicity .

Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 2-fluoro-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDWWTLOLSEPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716508 | |

| Record name | Methyl 4-(benzyloxy)-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221179-04-9 | |

| Record name | Methyl 4-(benzyloxy)-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.